Nolatrexed Dihydrochloride

Thymidylate Synthase Inhibition Antifolate Cancer Chemotherapy

Nolatrexed Dihydrochloride (AG‑337, Thymitaq) is the only non‑classical TS inhibitor that enters cells by passive diffusion, completely bypassing the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) – the two most common resistance mechanisms to classical antifolates. It retains full activity in 5‑FU‑resistant tumor models with TS amplification and in cells with impaired folate transport. With a Ki of 11 nM and direct occupancy of the folate binding site, it provides unambiguous, metabolism‑independent TS inhibition. Validated in vivo synergy with oxaliplatin/cisplatin and pronounced S‑phase arrest confirm its utility as the clean, resistance‑proof tool for folate pathway studies, 5‑FU resistance reversal, and platinum‑antifolate combination research.

Molecular Formula C14H14Cl2N4OS
Molecular Weight 357.3 g/mol
CAS No. 152946-68-4
Cat. No. B023498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNolatrexed Dihydrochloride
CAS152946-68-4
Synonyms2-Amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone Hydrochloride;  AG 337;  Thymitaq; 
Molecular FormulaC14H14Cl2N4OS
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl
InChIInChI=1S/C14H12N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H3,(H3,15,17,18,19);2*1H
InChIKeyPJKVJJYMWOCLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nolatrexed Dihydrochloride: A Non-Classical Lipophilic Thymidylate Synthase Inhibitor for Anticancer Research


Nolatrexed Dihydrochloride (AG-337, Thymitaq) is a non-classical, lipophilic quinazoline folate analog that functions as a potent and specific thymidylate synthase (TS) inhibitor [1]. Unlike classical antifolates, it lacks a terminal glutamate side chain, is uncharged at physiological pH, and does not require folate transport systems for cellular entry nor undergo polyglutamation [2]. Nolatrexed inhibits human TS with a Ki of 11 nM [1] and induces DNA damage, S-phase arrest, and caspase-dependent apoptosis [3]. The compound has been evaluated in preclinical models and clinical trials for various solid tumors, including hepatocellular carcinoma [4].

Why Nolatrexed Dihydrochloride Cannot Be Substituted with Classical Antifolates or 5-Fluorouracil


Thymidylate synthase inhibitors constitute a mechanistically diverse class where fundamental differences in cellular pharmacology profoundly affect activity, resistance profiles, and clinical utility. Nolatrexed Dihydrochloride is a non-classical, lipophilic TS inhibitor that enters cells via passive diffusion, circumventing the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) pathways required by classical antifolates like raltitrexed and pemetrexed [1]. Consequently, nolatrexed retains activity in tumor cells with impaired RFC function or low FPGS expression—common resistance mechanisms to classical antifolates [1]. Furthermore, while 5-fluorouracil (5-FU) inhibits TS through a distinct mechanism involving metabolic activation and formation of a covalent ternary complex, nolatrexed directly occupies the folate binding site of TS without requiring intracellular activation [2]. These fundamental differences render simple substitution scientifically invalid and may lead to misleading experimental outcomes in both research and drug development settings.

Quantitative Differentiation of Nolatrexed Dihydrochloride: Head-to-Head and Cross-Study Comparative Evidence


Superior TS Binding Affinity: Nolatrexed vs. Raltitrexed and Pemetrexed

Nolatrexed demonstrates a substantially lower Ki for human thymidylate synthase compared to the classical antifolate raltitrexed. In cell-free enzyme inhibition assays, nolatrexed inhibits TS with a Ki of 11 nM [1], while raltitrexed exhibits a Ki of 62 nM [2]. This represents a 5.6-fold higher binding affinity for nolatrexed. Although pemetrexed shows a Ki of 1.3 nM for TS , this value is for its polyglutamated form, which requires intracellular FPGS activity for activation—a pathway often compromised in resistant tumors. Nolatrexed's activity is independent of polyglutamation, providing a distinct advantage in FPGS-deficient contexts.

Thymidylate Synthase Inhibition Antifolate Cancer Chemotherapy

Enhanced DNA Damage Induction: Nolatrexed vs. Pemetrexed (MTA) and 5-Fluorouracil

In a direct head-to-head study using two human colon cancer cell lines (WiDr and Lovo) treated with equitoxic concentrations, the specific TS inhibitor nolatrexed (AG337) induced up to 20% more DNA damage than both pemetrexed (MTA) and 5-fluorouracil (5-FU) [1]. FACS analysis further demonstrated that nolatrexed and 5-FU induced the most pronounced S-phase arrest (50–70% of cells), whereas pemetrexed induced a lower level of arrest [1]. This superior DNA damage induction is attributed to nolatrexed's specific TS inhibition without the confounding effects of additional enzyme targets (as with MTA) or RNA/DNA incorporation (as with 5-FU).

DNA Damage Cell Cycle Arrest Colon Cancer

Retained Cytotoxicity in 5-Fluorouracil-Resistant Cancer Cells

Nolatrexed maintains potent cytotoxic activity in colon cancer cells with acquired resistance to 5-fluorouracil. In HT29 colon cancer cells and their 5-FU-resistant subline (HT29-5-FU), which is characterized by TS gene amplification, nolatrexed exhibited an IC50 of 0.17 µM in parental cells and 0.27 µM in 5-FU-resistant cells—a non-significant difference (p=0.15) [1]. In contrast, the activity of 5-FU was markedly reduced in the resistant model. This demonstrates that nolatrexed circumvents a major resistance mechanism to 5-FU, namely TS gene amplification.

Drug Resistance 5-FU Resistance Colon Cancer

Superior Potency in Direct Cytotoxicity Comparison vs. 5-Fluorouracil

In a head-to-head comparison using human colon (HT29) and ovarian (2008) cancer cell lines, nolatrexed demonstrated significantly higher cytotoxic potency than 5-fluorouracil. Nolatrexed exhibited IC50 values of 0.17 µM in HT29 colon cancer cells and 0.65 µM in 2008 ovarian cancer cells [1]. The study explicitly states that 'the cytotoxic activity of AG337 was higher than that of 5-FU in the two models' [1], confirming a consistent potency advantage across both tumor types.

Cytotoxicity Colon Cancer Ovarian Cancer

Synergistic Antitumor Activity with Oxaliplatin In Vivo

In vivo xenograft studies demonstrate that nolatrexed (AG337) enhances the antitumor efficacy of oxaliplatin in a statistically significant manner. In the GR hormone-independent mammary carcinoma model, the combination of AG337 with oxaliplatin significantly increased antitumor activity compared to oxaliplatin alone (p=0.0012) [1]. Notably, the enhancement provided by AG337 was comparable to that of 5-FU in this model, as both '5-FU and AG337 increased the activity of oxaliplatin in the GR tumor model (p=0.0012)' [1]. Additionally, in HT29 colon cancer xenografts, 5-FU significantly enhanced oxaliplatin activity (p=0.0036) [1], establishing a benchmark for combination efficacy.

Combination Therapy In Vivo Efficacy Colon Cancer Breast Cancer

Retained Synergy with Cisplatin in 5-FU-Resistant Cancer Cells

The synergistic interaction between nolatrexed and cisplatin is preserved in both 5-FU-resistant colon cancer cells and cisplatin-resistant ovarian cancer cells. In the HT29-5-FU colon cancer subline (with TS gene amplification), nolatrexed maintained synergistic activity with cisplatin [1]. Similarly, synergy was retained in the 2008C13 cisplatin-resistant ovarian cancer cell line [1]. This demonstrates that the nolatrexed-cisplatin combination is robust against clinically relevant resistance mechanisms.

Combination Therapy Drug Resistance Cisplatin Colon Cancer Ovarian Cancer

Defined Application Scenarios for Nolatrexed Dihydrochloride Based on Quantitative Evidence


Investigating TS Inhibition in FPGS-Deficient or RFC-Impaired Tumor Models

Classical antifolates such as raltitrexed and pemetrexed require cellular uptake via the reduced folate carrier (RFC) and intracellular polyglutamation by folylpolyglutamate synthetase (FPGS) to achieve full activity. Tumor cells with low RFC expression or impaired FPGS activity are intrinsically resistant to these agents [1]. Nolatrexed Dihydrochloride circumvents both requirements: it enters cells via passive diffusion due to its lipophilic nature and does not require polyglutamation for TS inhibition [1]. This makes nolatrexed the compound of choice for studies involving tumor models with documented folate transport or polyglutamation defects. It also serves as a critical negative control in experiments designed to isolate the contribution of FPGS-dependent activation.

Evaluating Antitumor Efficacy in 5-FU-Resistant Colon Cancer Models

Resistance to 5-fluorouracil is a major clinical challenge, often driven by thymidylate synthase gene amplification and protein overexpression. Nolatrexed retains full cytotoxic activity in 5-FU-resistant HT29 colon cancer cells with TS gene amplification, showing no significant loss of potency (IC50 0.17 µM in parental vs. 0.27 µM in resistant cells, p=0.15) [1]. In contrast, 5-FU activity is markedly reduced in this model. Therefore, nolatrexed is an essential tool for studying therapeutic strategies to overcome 5-FU resistance and for validating the TS amplification phenotype as a resistance mechanism. It also enables direct comparisons between classical and non-classical TS inhibitors in isogenic resistance models.

Preclinical Combination Studies with Platinum Agents (Cisplatin or Oxaliplatin)

In vivo data demonstrate that nolatrexed significantly enhances the antitumor activity of oxaliplatin in the GR mammary carcinoma model (p=0.0012), achieving comparable enhancement to 5-FU [1]. Furthermore, in vitro synergy with cisplatin is maintained even in 5-FU-resistant colon cancer cells and cisplatin-resistant ovarian cancer cells [2]. These findings position nolatrexed as a validated combination partner for preclinical studies exploring platinum-antifolate synergy. Researchers investigating novel combinations for colon, ovarian, or breast cancer can confidently use nolatrexed as a non-classical TS inhibitor backbone in such regimens.

Mechanistic Studies of TS Inhibition Without Off-Target Confounders

Pemetrexed (MTA) inhibits multiple folate-dependent enzymes (TS, DHFR, and GARFT), while 5-FU exerts effects through RNA incorporation and DNA damage in addition to TS inhibition. These off-target activities complicate mechanistic interpretations of cellular responses. Nolatrexed is a highly specific TS inhibitor that binds directly to the folate site without requiring metabolic activation [1]. In head-to-head comparisons, nolatrexed induced up to 20% more DNA damage than MTA and 5-FU and caused pronounced S-phase arrest (50-70%) [2]. This specificity makes nolatrexed the preferred reagent for experiments aiming to isolate the cellular consequences of pure TS inhibition, free from the confounding effects of multi-target inhibition or nucleic acid incorporation.

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